molecular formula C6H11NS B1596606 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole CAS No. 60633-24-1

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

Cat. No.: B1596606
CAS No.: 60633-24-1
M. Wt: 129.23 g/mol
InChI Key: AIVVNNYXOSPRCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole can be synthesized through various methods. One common method involves the microwave-induced Maillard reaction between L-cysteine and D-glucose . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole involves its interaction with various molecular targets. The compound’s sulfur atom can form bonds with other molecules, influencing their chemical properties. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,5-trimethyl-2,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVNNYXOSPRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976064
Record name 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60633-24-1
Record name 2,4,5-Trimethylthiazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60633-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazole, 2,5-dihydro-2,4,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060633241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dihydro-2,4,5-trimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 2
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 3
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 4
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 5
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2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole

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